Cas no 305381-67-3 (1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid)
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- 1H-Benzotriazole-5-carboxylicacid, 1-methyl-
- 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
- 1-Methyl-1H-benzotriazole-5-carboxylic acid
- 1-methylbenzotriazole-5-carboxylic acid
- 1-Methyl-1H-benzotriazol-5-carbonsaeure
- MFCD03086163
- SY081329
- SCHEMBL599138
- CHEMBL201513
- 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylicacid
- J-504853
- FT-0608032
- A820425
- C15535
- AM807254
- DTXSID00380177
- 305381-67-3
- AKOS000210622
- 1H-Benzotriazole-5-carboxylic acid, 1-methyl-
- PS-4302
- EN300-69774
- SDCCGMLS-0066042.P001
- CS-0069731
- SGHWYTLJLHVIBQ-UHFFFAOYSA-N
- Z327223644
- BDBM50475642
- STL411564
- 1-methyl-1,2,3-benzotriazole-5-carboxylic acid
- DB-047799
- 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
- MDL: MFCD03086163
- Inchi: 1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
- InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)N=NN2C)=O
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 68A^2
Experimental Properties
- Density: 1.49
- Melting Point: 250 °C
- Boiling Point: 432.4°Cat760mmHg
- Flash Point: 215.3°C
- Refractive Index: 1.704
- PSA: 68.01000
- LogP: 0.66650
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096598-1g |
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
305381-67-3 | 95% | 1g |
$192.60 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183564-250mg |
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
305381-67-3 | 97% | 250mg |
¥314.90 | 2023-09-01 | |
| Chemenu | CM154515-5g |
1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
305381-67-3 | 95% | 5g |
$391 | 2021-06-09 | |
| Fluorochem | 222760-250mg |
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
305381-67-3 | 95% | 250mg |
£76.00 | 2022-03-01 | |
| Fluorochem | 222760-1g |
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
305381-67-3 | 95% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 222760-5g |
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
305381-67-3 | 95% | 5g |
£591.00 | 2022-03-01 | |
| TRC | M335260-25mg |
1-Methylbenzotriazole-5-carboxylic acid |
305381-67-3 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M335260-50mg |
1-Methylbenzotriazole-5-carboxylic acid |
305381-67-3 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M335260-100mg |
1-Methylbenzotriazole-5-carboxylic acid |
305381-67-3 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M335260-250mg |
1-Methylbenzotriazole-5-carboxylic acid |
305381-67-3 | 250mg |
$98.00 | 2023-05-17 |
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Suppliers
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Introduction to 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 305381-67-3) and Its Emerging Applications in Chemical Biology
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, identified by the chemical registration number 305381-67-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzotriazole family, which is well-known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of a methyl group at the 1-position and a carboxylic acid moiety at the 5-position introduces specific reactivity that makes this derivative particularly interesting for synthetic chemistry and drug discovery.
The benzotriazole core structure is characterized by a three-membered ring containing two nitrogen atoms fused to a benzene ring. This arrangement imparts significant electron-rich properties to the molecule, making it a versatile scaffold for further functionalization. The carboxylic acid group at the 5-position provides an acidic proton, enabling various chemical transformations such as esterification, amidation, or coupling reactions with other biomolecules. These features make 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid a valuable building block in medicinal chemistry and biopharmaceutical research.
In recent years, there has been growing interest in exploring the pharmacological potential of benzotriazole derivatives. Several studies have highlighted their role as intermediates in the synthesis of bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties. The methyl group at the 1-position of this compound may influence its metabolic stability and binding affinity to biological targets, making it a key factor in structure-activity relationship (SAR) studies.
One of the most compelling aspects of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is its utility in designing novel inhibitors targeting enzyme-catalyzed reactions. For instance, researchers have investigated its derivatives as potential inhibitors of metalloproteinases and kinases, which are critical enzymes in various disease pathways. The carboxylic acid functionality allows for facile derivatization into esters or amides, enabling the creation of prodrugs or covalent inhibitors that enhance target specificity and duration of action.
Recent advancements in computational chemistry have further accelerated the exploration of benzotriazole-based compounds like 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Molecular docking studies have revealed that certain derivatives exhibit high binding affinity to protein targets involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability to predict binding modes and optimize lead compounds using computational tools has significantly reduced the time and cost associated with drug discovery pipelines.
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors such as methyl benzotriazole or malonic acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for academic and industrial research. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups while maintaining regioselectivity.
In addition to its pharmaceutical applications, 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid has shown promise in material science applications. For example, its ability to form coordination complexes with transition metals has been exploited in designing luminescent materials or catalysts for organic transformations. The versatility of this compound underscores its importance as a versatile chemical intermediate with broad utility across multiple disciplines.
The growing body of research on benzotriazole derivatives underscores their significance as pharmacophores and scaffolds for drug development. As our understanding of biological pathways continues to expand, compounds like 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid are expected to play an increasingly important role in addressing unmet medical needs. Future studies may focus on optimizing synthetic routes to improve yield and purity while exploring novel derivatives with enhanced biological activity.
Overall, 305381-67-3 represents a fascinating example of how structural modifications can lead to novel bioactive molecules with therapeutic potential. Its unique combination of reactivity and functional groups makes it an indispensable tool for chemists engaged in drug discovery and molecular engineering. As research progresses,this compound is likely to find new applications that further solidify its importance in modern chemical biology.
305381-67-3 (1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid) Related Products
- 306935-41-1(1-Isopropyl-1,2,3-benzotriazole-5-carboxylic acid)
- 467235-05-8(1H-Benzotriazole-6-carboxylicacid, 1-(1-methylethyl)-)
- 120321-73-5((3-methylbenzotriazol-5-yl)methanol)
- 147137-38-0(methyl 3-methyl-3H-benzo[d][1,2,3]triazole-5-carboxylate)
- 114408-87-6(1-methyl-1H-1,2,3-benzotriazole-6-carbaldehyde)
- 691363-31-2(1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid)
- 120321-72-4((1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol)
- 120321-66-6(1-Butyl-1,2,3-benzotriazole-5-carboxylic acid)
- 499785-52-3(Ethyl 1-Methyl-1H-Benzod1,2,3triazole-5-carboxylate)
- 499770-67-1(1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde)